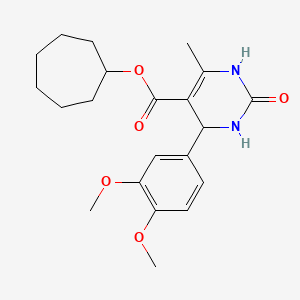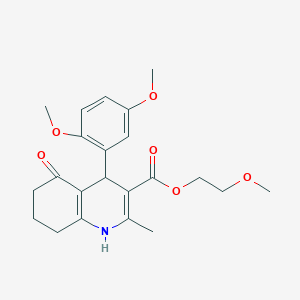![molecular formula C18H19BrFNO2 B5159757 2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5159757.png)
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring.
Formation of Isoquinoline Core: The brominated and fluorinated phenyl derivative is then subjected to a series of reactions to form the isoquinoline core. This may involve cyclization reactions, such as the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring system.
Methoxylation: The final step involves the introduction of methoxy groups at the 6 and 7 positions of the isoquinoline ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.
Oxidation and Reduction: The isoquinoline core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate and solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or fluorine atoms.
Oxidation and Reduction: Products include various oxidation states of the isoquinoline core, such as quinoline derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces or within cells, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can be compared with other isoquinoline derivatives, such as:
2-[(3-chloro-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a chlorine substituent instead of bromine.
2-[(3-bromo-4-methylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a methyl substituent instead of fluorine.
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-1H-isoquinoline: Similar structure but without the dihydro modification.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO2/c1-22-17-8-13-5-6-21(11-14(13)9-18(17)23-2)10-12-3-4-16(20)15(19)7-12/h3-4,7-9H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYJPLUBBFKWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1H-benzimidazol-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5159674.png)
![methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5159680.png)
![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B5159701.png)
![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)
![4-[(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)SULFONYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE](/img/structure/B5159734.png)

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)

![(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B5159768.png)

